Bilaid C
Overview
Description
- Bilaid C is a tetrapeptide that can be isolated from the Australian estuarine isolate of Penicillium sp. MST-MF667 .
- It is a potent and selective μ-opioid receptor (MOPr) agonist, with a binding affinity (Ki) of 210 nM for the human MOPr .
- The chemical structure of this compound is as follows:
- Molecular Formula: C28H38N4O6
- CAS Number: 2393866-13-0
- Sequence: Tyr-{D-Val}-Val-{D-Phe}
Mechanism of Action
Bilaid C, also known as L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine, is a tetrapeptide that has been isolated from the Australian estuarine isolate of Penicillium sp . This compound has been found to exhibit interesting biological activities, which are discussed in detail below.
Target of Action
The primary target of this compound is the μ-Opioid Receptor (MOPr) . The MOPr is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
This compound acts as a potent and selective agonist for the MOPr This means that it binds to the MOPr and activates it, triggering a series of intracellular events
Pharmacokinetics
It is known that this compound is a solid compound with a molecular weight of 5266 and is soluble in methanol or DMSO . These properties could influence its bioavailability and pharmacokinetics.
Preparation Methods
- Bilaid C can be synthesized using custom peptide synthesis services.
- Industrial production methods are not widely documented, but custom synthesis provides a reliable route.
Chemical Reactions Analysis
- Bilaid C undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- Bilaid C has diverse applications:
Chemistry: Studying peptide chemistry, receptor-ligand interactions.
Biology: Investigating opioid receptor signaling pathways.
Medicine: Potential analgesic properties due to its MOPr agonism.
Industry: Limited information, but further research may reveal industrial applications.
Comparison with Similar Compounds
- Bilaid C’s uniqueness lies in its tetrapeptide structure and MOPr selectivity.
- Similar compounds include other opioid receptor ligands, but this compound’s specific properties set it apart.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPUDTSAZMRYEH-UARRHKHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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